Mechanistic Profiling and Synthetic Utility of 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one in Drug Discovery
Mechanistic Profiling and Synthetic Utility of 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the success of downstream lead optimization. 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one (CAS: 1038282-69-7) is a highly versatile, privileged building block that bridges the gap between structural rigidity and functional derivatization[1]. By integrating a cyclic urea moiety with a functionalized halogenated aniline, this scaffold provides researchers with a pre-organized pharmacophore capable of high-affinity target engagement. This technical guide explores the physicochemical properties, mechanistic binding rationale, and field-proven synthetic protocols for utilizing this scaffold in advanced drug discovery programs.
Physicochemical Properties & Structural Rationale
The molecular architecture of 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one is defined by two distinct domains: the conformationally locked imidazolidin-2-one (cyclic urea) ring and the electronically tuned 3-amino-4-chlorophenyl system[2].
Summarized below are the core quantitative parameters critical for calculating ligand efficiency and pharmacokinetic trajectories:
| Property | Value | Structural Significance |
| IUPAC Name | 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one | Defines core topology. |
| CAS Number | 1038282-69-7 | Unique registry identifier[1]. |
| Molecular Formula | C9H10ClN3O | Dictates heavy atom count (14). |
| Monoisotopic Mass | 211.05124 Da | Low molecular weight ideal for fragment-based drug design (FBDD)[1]. |
| H-Bond Donors | 2 | Primary amine (-NH2) and Urea (-NH). |
| H-Bond Acceptors | 2 | Urea Carbonyl (C=O) and Amine Nitrogen. |
| SMILES | Nc1cc(ccc1Cl)N1CCNC1=O | Enables computational docking and QSAR modeling[2]. |
Electronic and Steric Causality: The chlorine atom at the para position relative to the urea nitrogen acts as an electron-withdrawing group via induction, while simultaneously providing metabolic stability by blocking cytochrome P450-mediated para-hydroxylation. The meta-amino group is sterically shielded by the adjacent bulky chlorine atom. This steric hindrance reduces the nucleophilicity of the amine, a critical factor that must be accounted for during synthetic derivatization.
Mechanistic Role in Target Engagement
The transition from acyclic to cyclic ureas in drug design is not merely a structural preference; it is a thermodynamic strategy. Cyclic ureas function as stable pharmacophores that restrict conformational flexibility, thereby minimizing the entropic penalty upon target binding[3].
In protease and kinase inhibitor design, the carbonyl oxygen of the cyclic urea acts as a nonpeptidic bioisostere, mimicking the hydrogen-bonding features of key structural water molecules inside the enzyme active site[4]. Concurrently, the rigid ring system forces the N-aryl substituent into a predictable trajectory, allowing the 4-chloro group to anchor deeply into lipophilic pockets (such as the S2/S3 subsites in proteases), while the 3-amino group serves as a vector to grow the molecule toward the solvent-exposed channel.
Pharmacophore mapping of the scaffold within a typical kinase or protease active site.
Synthetic Methodologies & Experimental Protocols
To effectively utilize this scaffold, synthetic protocols must be designed as self-validating systems that account for the specific electronic deactivation of the aniline core.
De Novo Synthesis of the Scaffold Core
When commercial sourcing is limited, the scaffold can be synthesized from 4-chloro-3-nitroaniline. The causality behind this specific sequence lies in the preservation of the aryl chloride during the final reduction step.
Step-by-Step Methodology:
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Urea Formation: Dissolve 4-chloro-3-nitroaniline (1.0 eq) in anhydrous THF under an inert N2 atmosphere. Slowly add 2-chloroethyl isocyanate (1.2 eq). Stir at room temperature for 4 hours. Validation: TLC (Hexane/EtOAc 1:1) will show the consumption of the bright yellow starting material and the formation of a highly polar intermediate.
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Intramolecular Cyclization: Cool the reaction to 0°C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. The strong base deprotonates the urea nitrogen, triggering an intramolecular nucleophilic substitution of the alkyl chloride to close the imidazolidin-2-one ring.
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Chemoselective Nitro Reduction: Isolate the 1-(4-chloro-3-nitrophenyl)imidazolidin-2-one intermediate. To reduce the nitro group without causing spontaneous hydrodehalogenation of the 4-chloro substituent (which commonly occurs with Pd/C and H2), utilize Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH4Cl, 5.0 eq) in a refluxing EtOH/H2O (4:1) mixture for 2 hours.
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Workup: Filter the hot mixture through Celite to remove iron salts. Extract the filtrate with EtOAc, wash with brine, and concentrate to yield the pure 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one.
Derivatization Protocol: Amide Coupling at the 3-Amino Position
Because the 3-amino group is sterically hindered by the ortho-chloro group, standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. The use of HATU is mandatory here, as it generates a highly reactive 7-aza-HOAt ester capable of overcoming the high activation energy barrier of the hindered aniline.
Step-by-Step Methodology:
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Activation: In a dried flask, dissolve the target carboxylic acid (R-COOH, 1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes to pre-form the active ester.
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Coupling: Add 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one (1.0 eq) to the activated mixture. Heat the reaction to 50°C for 12 hours. The elevated temperature is required to drive the nucleophilic attack of the deactivated amine.
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Self-Validating Workup: Quench the reaction with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline and DIPEA), saturated NaHCO3 (to remove unreacted carboxylic acid and HOAt byproducts), and brine. This liquid-liquid extraction sequence acts as a self-validating purification step; if executed correctly, the organic layer will contain only the desired amide product prior to column chromatography.
Divergent synthetic derivatization pathways for the core imidazolidin-2-one scaffold.
Analytical Validation
To ensure the structural integrity of the synthesized or derivatized scaffold, rigorous analytical validation is required:
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LC-MS Profiling: The core scaffold will exhibit a distinct [M+H]+ peak at m/z 212.05[1]. Due to the presence of the chlorine atom, a characteristic isotopic pattern (M : M+2 in a 3:1 ratio) must be observed at m/z 212 and 214, confirming halogen retention.
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1H NMR Spectroscopy (DMSO-d6): The cyclic urea protons typically appear as two distinct multiplets between 3.40–3.90 ppm. The preservation of the urea N-H proton (often a broad singlet around 6.50–7.00 ppm) is critical to verify that unwanted N-alkylation did not occur during upstream steps.
References
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PubChemLite C9H10ClN3O – University of Luxembourg / PubChem. Exact mass and structural identifiers for CAS 1038282-69-7.1
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1-(3-amino-4-chlorophenyl)imidazolidin-2-one - Molport – Molport. SMILES and molecular topology data. 2
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry – National Institutes of Health (PMC). Mechanistic insights into the hydrogen-bonding capabilities of urea functionalities. 3
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Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis – National Institutes of Health (PMC). Classification of cyclic ureas as nonpeptidic protease inhibitors. 4
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Nonsymmetric P2/P2' Cyclic Urea HIV Protease Inhibitors – ACS Publications. Structural rigidity and entropic advantages of cyclic ureas in drug design.
Sources
- 1. PubChemLite - C9H10ClN3O - Explore [pubchemlite.lcsb.uni.lu]
- 2. 1-(3-amino-4-chlorophenyl)imidazolidin-2-one | 1038282-69-7 | Buy Now [molport.com]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
